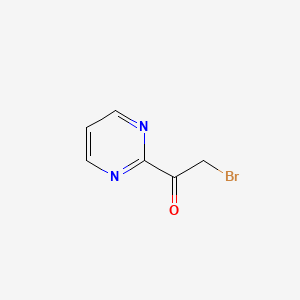

2-Bromo-1-(pyrimidin-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

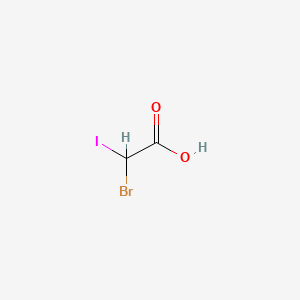

“2-Bromo-1-(pyrimidin-2-yl)ethanone” is a chemical compound with the CAS Number: 1588441-02-4 . It has a molecular weight of 201.023. It is usually stored in an inert atmosphere, under -20°C .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a catalytic protodeboronation of pinacol boronic esters was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H5BrN2O . The InChI Code for this compound is 1S/C6H5BrN2O.BrH/c7-4-5(10)6-8-2-1-3-9-6;/h1-3H,4H2;1H .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 201.023. The compound is usually stored in an inert atmosphere, under -20°C .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities of Pyrimidine Derivatives

Pyrimidine derivatives, including those synthesized from 2-Bromo-1-(pyrimidin-2-yl)ethanone, have shown a wide range of pharmacological effects. These compounds are known for their anti-inflammatory, antimicrobial, antiviral, antifungal, and anticancer activities. The synthesis of pyrimidine derivatives involves various methods, demonstrating their versatility as synthetic intermediates. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against certain inflammatory mediators, making them potential candidates for developing new anti-inflammatory drugs. Detailed structure-activity relationship (SAR) analyses and future research directions are suggested for further exploration of pyrimidine derivatives as anti-inflammatory agents (Rashid et al., 2021).

Green Chemistry Approaches in Synthesis

The Biginelli Reaction, a key method for synthesizing dihydropyrimidinones (DHPMs), has been adapted to green chemistry principles. This approach minimizes environmental impact and enhances the synthesis efficiency of pyrimidine derivatives. The use of eco-friendly technologies in the Biginelli Reaction showcases the commitment to sustainable chemistry, providing a pathway for the environmentally benign synthesis of bioactive compounds, including those derived from this compound. This demonstrates the integration of green chemistry principles in the synthesis of complex molecules with potential pharmacological applications (Panda et al., 2012).

Application in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, particularly those containing the pyrimidine moiety, is of significant interest due to their biological and pharmacological properties. This compound serves as a precursor in the synthesis of various heterocyclic compounds. These derivatives exhibit a wide range of activities, including anticancer properties. The structural diversity and functional versatility of pyrimidine derivatives underline their importance in medicinal chemistry, offering insights into the design of novel therapeutic agents with enhanced biological activities (JeelanBasha & Goudgaon, 2021).

Importance in Medicinal Chemistry

Pyrimidine derivatives have been extensively studied for their medicinal properties. The synthesis of novel pyrimidine analogs, leveraging compounds like this compound, continues to be a fruitful area of research in the quest for new therapeutic agents. These compounds are integral in the development of drugs with various pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects. The exploration of pyrimidine derivatives underscores their potential in addressing a wide array of health conditions, showcasing the critical role of synthetic organic chemistry in drug discovery and development (Natarajan et al., 2022).

Safety and Hazards

The safety information for “2-Bromo-1-(pyrimidin-2-yl)ethanone” indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The compound has hazard statements H302 - H314 and precautionary statements P501-P260-P270-P264-P280-P303+P361+P353-P301+P330+P331-P363-P301+P312+P330-P304+P340+P310-P305+P351+P338+P310-P405 .

Mecanismo De Acción

Mode of Action

It is known that brominated compounds often interact with their targets through covalent bonding, which can lead to significant changes in the target’s function .

Pharmacokinetics

It is known that brominated compounds often have good bioavailability due to their ability to cross biological membranes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(pyrimidin-2-yl)ethanone . For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a freezer under -20°C . Additionally, the compound’s efficacy may be influenced by the pH of its environment, as brominated compounds often exhibit different activities under different pH conditions .

Análisis Bioquímico

Biochemical Properties

2-Bromo-1-(pyrimidin-2-yl)ethanone plays a significant role in biochemical reactions, particularly in the modification of nucleophilic sites on biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through covalent bonding, primarily targeting thiol groups in cysteine residues. The bromine atom in this compound acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites . This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying key enzymes and proteins, this compound can alter the phosphorylation status of signaling molecules, thereby affecting downstream signaling cascades . Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained modifications of cellular function, with potential implications for cellular health and viability.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can induce subtle changes in cellular function and metabolism, while higher doses can lead to more pronounced effects, including toxicity . Studies have shown that there is a threshold dose above which the adverse effects of this compound become significant, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance . This compound can be metabolized through conjugation reactions, such as glutathione conjugation, which enhance its solubility and facilitate excretion. Additionally, this compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can modulate its distribution within cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the activity and function of the compound, as it interacts with biomolecules within distinct cellular environments. For instance, localization to the nucleus can enable this compound to modify transcription factors and influence gene expression, while localization to the cytoplasm can impact signaling pathways and metabolic processes.

Propiedades

IUPAC Name |

2-bromo-1-pyrimidin-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-5(10)6-8-2-1-3-9-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHOYHBWJCJLLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664236 |

Source

|

| Record name | 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155468-45-4 |

Source

|

| Record name | 2-Bromo-1-(pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

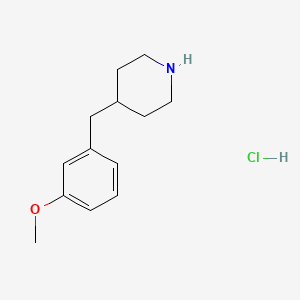

![Tricyclo[5.1.0.0~2,4~]octane-5-carboxylic acid](/img/structure/B589880.png)